molecular formula C23H46O3 B052833 2-Hydroxytricosanoic acid CAS No. 2718-37-8

2-Hydroxytricosanoic acid

Cat. No.: B052833
CAS No.: 2718-37-8
M. Wt: 370.6 g/mol
InChI Key: JZWLIRVAYJRWLN-UHFFFAOYSA-N
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Description

2-Hydroxytricosanoic acid is a long-chain fatty acid with the molecular formula C23H46O3. It is characterized by the presence of a hydroxyl group at the second carbon position of the tricosanoic acid chain. This compound is a white to colorless solid that is soluble in organic solvents such as ethanol and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxytricosanoic acid can be synthesized through various organic synthesis methods. One common approach involves the reaction of tricosanoic acid with a suitable hydroxylating agent. For instance, tricosanoic acid can be treated with hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the second carbon position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of tricosanoic acid followed by selective hydroxylation. This process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxytricosanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxytricosanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxytricosanoic acid involves its interaction with various molecular targets and pathways. It is known to modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, it may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

2-Hydroxytricosanoic acid can be compared with other similar long-chain fatty acids, such as:

    Tricosanoic acid: Lacks the hydroxyl group at the second carbon position, making it less reactive in certain chemical reactions.

    2-Hydroxybehenic acid: Similar structure but with a shorter carbon chain.

    2-Hydroxydocosanoic acid: Similar structure but with a longer carbon chain .

The presence of the hydroxyl group in this compound makes it unique and more versatile in chemical synthesis and biological applications.

Properties

IUPAC Name

2-hydroxytricosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26/h22,24H,2-21H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWLIRVAYJRWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949467
Record name 2-Hydroxytricosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2718-37-8, 26632-12-2
Record name 2-Hydroxytricosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxytricosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026632122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxytricosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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